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Migoprotafib (also known as GDC-1971 or RLY-1971) is a potent, selective, and orally bioavailable small-
molecule allosteric inhibitor of SHP2 (Src homology-2 domain—containing phosphatase 2) [1] [2].

e Target Role: SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the
RAS-MAPK signaling pathway, a key driver in many solid tumors [1].

¢ Function: It stabilizes SHP2 in a closed, auto-inhibited conformation, thereby blocking its
phosphatase activity and downstream oncogenic signaling [1].

e Therapeutic Strategy: It is designed to treat RAS-MAPK-driven cancers, with a strong rationale for
use in combination with other targeted agents, such as KRAS G12C inhibitors or EGFR inhibitors, to
overcome drug resistance [1] [3].

The diagram below illustrates the position of SHP2 in the signaling pathway and how Migoprotafib inhibits
it.
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Clinical Trial Data from Phase la Study

The following data is sourced from a phase Ia, open-label, dose-escalation and expansion study
(NCT04252339) in patients with advanced solid tumors [1].

Parameter Summary Results
Study Identifier NCT04252339 [1]
Patient Population 56 heavily pretreated patients with advanced/metastatic solid tumors [1]
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Parameter

Dosing

Maximum Tolerated Dose
(MTD)

Recommended Phase Il
Dose (RP2D)

Most Frequent Adverse
Events (AEs)

Preliminary Antitumor
Activity

Pharmacokinetics (PK)

Pharmacodynamics (PD)

Summary Results

10-150 mg, administered once daily [1]

100 mg [1]

60 mg once daily [1]

Diarrhea, peripheral edema, dyspnea, anemia, constipation, fatigue,
increased aspartate aminotransferase, decreased platelet count [1]

Stable disease observed in 10 patients (18%) [1]. No objective
responses were reported as a single agent in this trial [1].

Rapid absorption (~0.5-2 hours), predictable and dose-dependent
increases in exposure, and a half-life suitable for once-daily dosing [1].

Dose-dependent modulation of the MAPK pathway, evidenced by
changes in phosphorylated ERK (pERK) levels in peripheral blood
mononuclear cells [1].

Key Experimental Protocols from the Study

For researchers, here are the key methodologies used in the clinical trial to evaluate Migoprotafib.

Experimental
Objective

Protocol Summary

Study Design

Safety Assessments

Phase la, open-label, multi-center trial using a standard "3+3" dose-
escalation design (later amended to a "3+3 or 4" design) with continuous oral
dosing in 21-day cycles [1].

Evaluation of adverse events (AEs), serious AEs (SAESs), clinical laboratory
tests, vital signs, and physical examinations. AEs were graded according to
NCI Common Terminology Criteria for Adverse Events (CTCAE) v5.0 [1].
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Experimental
Objective

Pharmacokinetic (PK)
Analysis

Pharmacodynamic
(PD) Analysis

Antitumor Activity
Assessment

Protocol Summary

The workflow of this clinical trial is summarized below.

Primary Objectives:
Safety, Tolerability,
MTD, RP2D

Phase la Trial
Dose Escalation

Secondary Objectives:
Pharmacokinetics (PK),
Antitumor Activity

Key Methods:
» 3+3 Dose Escalation
« RECIST v1.1
* LC-MS/MS PK Assay
* pERK in PBMCs

Key Outcome:

RP2D = 60 mg once daily

Click to download full resolution via product page

Blood samples for PK were collected on Cycle 1 Day 1, Day 2, Day 15, and
Cycle 2 Day 1. Plasma concentrations were quantified using a validated LC-
MS/MS assay, and parameters were derived via non-compartmental analysis

Pathway modulation was assessed by measuring levels of phosphorylated
ERK (pERK) in peripheral blood mononuclear cells. Whole blood was
collected on Cycle 1 Day 1 and Cycle 1 Day 15 [1].

Tumor response was evaluated per RECIST (Response Evaluation Criteria in
Solid Tumors) version 1.1 [1].

Exploratory Objective:
Pharmacodynamics (pERK)
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Interpretation and Future Directions

The data shows that Migoprotafib successfully achieved its primary Phase Ia objectives. It demonstrated a
manageable safety profile and on-target engagement, justifying its progression to further clinical testing [1].
The future of Migoprotafib lies predominantly in combination therapies, as suggested by strong preclinical

data showing synergy with other targeted agents to overcome resistance in various cancer types [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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confirmatory-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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